N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline
Description
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline is a substituted aniline derivative characterized by a phenoxypropylamine backbone with a sec-butyl group at the 2-position of the phenoxy ring and an isopropoxy substituent at the 2-position of the aniline moiety. Its molecular formula is C₂₄H₃₁NO₂ (monoisotopic mass: 373.238 g/mol), and it features a secondary amine linkage connecting the phenoxypropyl and aniline groups .
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-6-17(4)19-11-7-9-13-21(19)25-18(5)15-23-20-12-8-10-14-22(20)24-16(2)3/h7-14,16-18,23H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBZNHGOYNLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Organic Synthesis
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline serves as a reagent in various organic synthesis reactions. It can be utilized in the formation of complex organic molecules through reactions such as:
- Coupling reactions : Facilitating the formation of carbon-carbon bonds.
- Functional group transformations : Acting as a precursor for synthesizing other compounds.
Common reagents used alongside this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Proteomics Research
The compound has shown potential in proteomics, aiding in the elucidation of protein interactions and functions. Its ability to modulate protein activity may influence various biochemical pathways, making it valuable for therapeutic applications, particularly in cancer research and drug development .
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential due to its interactions with biological molecules. Studies suggest it could lead to the development of new drugs targeting specific diseases, including cancer.
Case Study 1: Proteomics Application
In a study exploring the role of this compound in proteomics, researchers demonstrated its ability to enhance the detection of protein interactions in complex biological systems. This capability is crucial for understanding disease mechanisms and developing targeted therapies.
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis of this compound for industrial applications. Researchers explored various reaction conditions to maximize yield and purity, demonstrating its feasibility for large-scale production while maintaining efficacy in research applications.
Mechanism of Action
The mechanism of action for N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
a) 3-(2-Phenoxyethoxy)-N-{2-[2-(sec-butyl)phenoxy]propyl}aniline (C₂₇H₃₃NO₃)
- Key Differences: The aniline ring substituent is a 3-(2-phenoxyethoxy) group instead of 2-isopropoxy. Higher molecular weight (419.565 g/mol vs. 373.238 g/mol) due to the extended phenoxyethoxy chain. Implications:
- The phenoxyethoxy group may introduce additional π-π stacking interactions in biological targets.
b) 3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]propyl}aniline (C₂₆H₃₁NO₂)
- Key Differences :
- Substitution at the 3-position with a benzyloxy group instead of 2-isopropoxy.
- Implications :
- The benzyl group adds aromaticity, which could enhance binding to aromatic residues in enzymes or receptors.
- Reduced steric hindrance compared to isopropoxy, possibly improving rotational freedom.
Variations in the Alkylphenoxy Side Chain
a) N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline (C₂₄H₃₅NO₂)
- Key Differences: 4-tert-butylphenoxy group replaces the 2-sec-butylphenoxy moiety. An isopentyloxy group substitutes the 2-isopropoxy on the aniline. Implications:
- Isopentyloxy’s longer alkyl chain enhances lipophilicity, which may improve tissue penetration but slow metabolic clearance.
Functional Group Comparisons
a) Nitroanilines and Nitrosoamines (e.g., 2-Nitroaniline, N-Nitroso-di-n-propylamine)
- Key Differences: Nitro (-NO₂) and nitroso (-N-NO) groups replace the ether and amine functionalities. Implications:
- Nitro groups are strong electron-withdrawing groups, making these compounds more reactive in electrophilic substitution reactions.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Steric Effects : The sec-butyl group in the target compound offers moderate steric hindrance compared to tert-butyl analogs, balancing metabolic stability and synthetic accessibility .
- Electronic Effects : Isopropoxy’s electron-donating nature may enhance nucleophilic reactivity at the amine group relative to nitroanilines .
- Hydrophobicity: Phenoxyethoxy and isopentyloxy substituents increase logP values, suggesting better blood-brain barrier penetration in pharmaceutical contexts .
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline is a complex organic compound with significant potential in biological and medicinal chemistry. Its structure, characterized by a phenoxy moiety and an isopropoxy group, suggests diverse interactions with biological molecules. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C22H31NO. It features a sec-butyl group attached to a phenoxy structure, which is further linked to a propyl chain and an isopropoxy group. This unique substitution pattern may confer distinct chemical properties compared to structurally similar compounds.
Research indicates that this compound may modulate protein activity and influence cellular pathways. The compound's interactions with specific molecular targets can potentially lead to therapeutic applications in various fields, including cancer research.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, as summarized in Table 1.
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.69 - 22 mM | |
| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 20 µg/mL |
Case Study: Cytotoxic Effects on MCF-7 Cells
In a study focusing on MCF-7 breast cancer cells treated with this compound, researchers observed significant apoptotic effects. Flow cytometry analysis indicated an increase in apoptotic cells and G2/M phase arrest, suggesting that the compound disrupts the cell cycle, which could be exploited for therapeutic purposes.
Proteomics Research Applications
The compound has also been utilized in proteomics research to elucidate protein interactions and functions. Its ability to modulate protein activity makes it a valuable reagent in studying biochemical pathways related to diseases such as cancer.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that may exhibit different biological activities due to variations in substitution patterns. A comparison is provided in Table 2.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline | Similar structure but different substitution on the aniline ring | May exhibit different biological activities due to substitution variations |
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylamine | Slight variations in functional groups | Differences in reactivity and potential applications compared to N-{...}aniline |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Resolve aromatic protons (δ6.5–7.5 ppm) and sec-butyl methyl groups (δ0.8–1.5 ppm) .
- FT-IR : Identify ether (C-O-C, ~1,200 cm⁻¹) and aniline (N-H, ~3,400 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 341.5 for related analogs) .
How can computational modeling predict the pharmacological activity of this compound?
Advanced Research Question
- Molecular Docking : Use SMILES notation (e.g.,
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3) to model interactions with anti-inflammatory targets like COX-2 . - QSAR Analysis : Corolate substituent effects (e.g., isopropoxy vs. ethoxy groups) with bioactivity data from analogs .
How should researchers resolve contradictions in reported bioactivity data for this compound?
Q. Data Contradiction Analysis
- Source Validation : Cross-reference studies using authoritative databases like ChemIDplus or EPA DSSTox for standardized bioassay protocols .
- Experimental Replication : Test the compound under controlled conditions (e.g., in vitro kinase inhibition assays) to isolate variables like solvent polarity or cell-line specificity .
What are the stability considerations for this compound under varying storage conditions?
Advanced Research Question
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidative degradation of the aniline group .
Which regulatory guidelines apply to the safe handling of this compound in laboratory settings?
Basic Research Question
- GHS Compliance : Classify based on flammability (Category 4) and toxicity (Category 3) per CAS RN analogs .
- Waste Disposal : Follow protocols for aromatic amines (e.g., neutralization with dilute HCl before incineration) .
How does the steric hindrance of the sec-butyl group influence the compound’s reactivity?
Advanced Research Question
- Steric Maps : Use computational tools (e.g., Gaussian) to model spatial hindrance around the phenoxy group, impacting nucleophilic attack rates.
- Kinetic Studies : Compare reaction rates with tert-butyl or linear alkyl analogs to quantify steric effects .
What are the recommended analytical methods for detecting impurities in synthesized batches?
Basic Research Question
- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to separate unreacted precursors (retention time ~8–12 min) .
- LC-MS/MS : Identify trace impurities (e.g., dealkylated byproducts) with m/z shifts ±14–28 Da .
How can researchers validate the compound’s mechanism of action in biological systems?
Advanced Research Question
- Knockout Models : Use CRISPR-edited cell lines to confirm target engagement (e.g., MAPK pathway inhibition) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with purified enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
